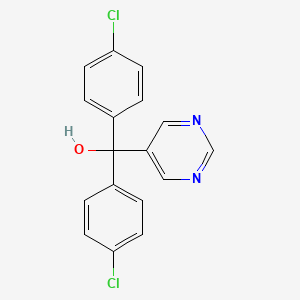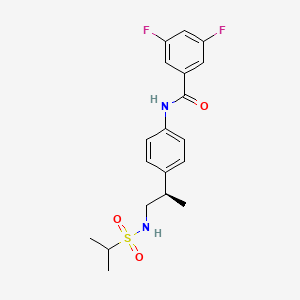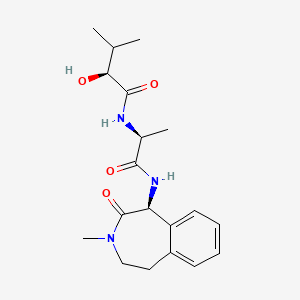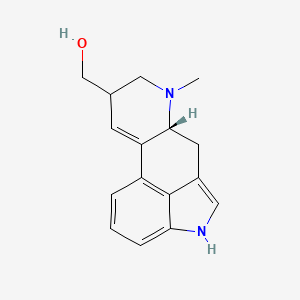
麦角醇
描述
麦角醇是一种属于麦角生物碱家族的生物碱。 它作为某些真菌物种,特别是麦角属真菌和旋花科植物中的微量成分存在,包括番薯属的迷幻种子,如番薯属的番薯,番薯属的番薯和旋花属的旋花 。麦角醇在美国不是管制物质,根据美国《联邦类似物法》,它在法律上是合法的,因为它没有已知的药理作用,也没有与麦角酸二乙酰胺的先体关系 .
科学研究应用
麦角醇在科学研究中具有多种应用:
作用机制
生化分析
Biochemical Properties
Lysergol plays a significant role in biochemical reactions due to its interaction with serotonin receptors, particularly the 5-HT1A receptors. It acts as a partial agonist at these receptors, modulating serotonin signaling pathways. This interaction is crucial for its potential antidepressant and anxiolytic effects. Additionally, Lysergol exhibits antimicrobial properties by inhibiting the growth of various bacteria and fungi .
Cellular Effects
Lysergol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It modulates serotonin signaling, which can impact mood regulation and anxiety levels. Furthermore, Lysergol’s antimicrobial properties suggest its potential use in developing novel therapeutics against infectious diseases. It also exhibits antioxidant properties, reducing oxidative stress and potentially protecting cells from damage .
Molecular Mechanism
At the molecular level, Lysergol exerts its effects through binding interactions with serotonin receptors, particularly 5-HT1A receptors. This binding modulates serotonin signaling, leading to changes in gene expression and cellular responses. Lysergol’s interaction with these receptors can result in enzyme inhibition or activation, influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lysergol can change over time. Its stability and degradation are crucial factors in its long-term efficacy. Studies have shown that Lysergol can maintain its activity over extended periods, but its effects may diminish as it degrades. Long-term exposure to Lysergol in in vitro and in vivo studies has shown sustained modulation of serotonin signaling and potential therapeutic benefits .
Dosage Effects in Animal Models
The effects of Lysergol vary with different dosages in animal models. At lower doses, Lysergol exhibits therapeutic effects, such as antidepressant and anxiolytic properties. At higher doses, it can lead to toxic or adverse effects, including vasoconstriction, convulsions, and hallucinations. These threshold effects highlight the importance of dosage regulation in therapeutic applications .
Metabolic Pathways
Lysergol is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites. These metabolites can influence metabolic flux and alter metabolite levels, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, Lysergol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Lysergol’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its effects .
Subcellular Localization
Lysergol’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that Lysergol reaches its intended sites of action, such as serotonin receptors, to modulate cellular responses effectively .
准备方法
合成路线和反应条件: 麦角醇可以使用串联反应合成,以构建哌啶骨架,并在后期吲哚形成中使用铑催化的[3 + 2]环化反应 。麦角醇的对映选择性全合成包括几个关键步骤:
- 通过L-丝氨酸衍生的2-乙炔氮杂环丙烷和甲醛之间的钯(0)和铟(I)介导的还原偶联反应合成手性1,3-氨基醇。
- 铬(II)/镍(0)介导的吲哚-3-乙醛与碘炔的野崎-桧山-岸反应。
- 钯(0)催化的带有溴吲哚基团的氨基烯烃的串联环化反应 .
工业生产方法: 麦角醇的工业生产方法没有得到广泛的文献记载。 相关化合物的合成,如麦角酸,通常使用麦角生物碱作为起始材料,然后通过各种化学转化来获得所需的产物 .
化学反应分析
反应类型: 麦角醇会经历几种类型的化学反应,包括:
氧化: 麦角醇可以被氧化形成麦角酸。
还原: 还原反应可以将麦角醇转化为二氢麦角醇。
取代: 各种取代反应可以修饰麦角醇分子上的官能团.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化铝锂和硼氢化钠。
取代: 卤代烷烃和酰氯等试剂用于取代反应.
主要产物:
氧化: 麦角酸。
还原: 二氢麦角醇。
取代: 各种取代的麦角醇衍生物.
相似化合物的比较
属性
IUPAC Name |
(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXJFIJYBLJTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975627 | |
| Record name | Lysergol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-85-7 | |
| Record name | lysergol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lysergol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-didehydro-6-methylergoline-8β-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


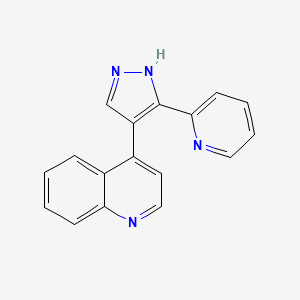
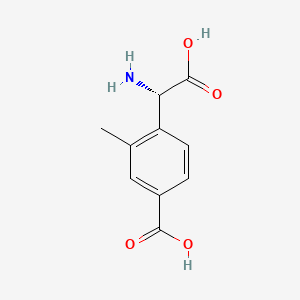

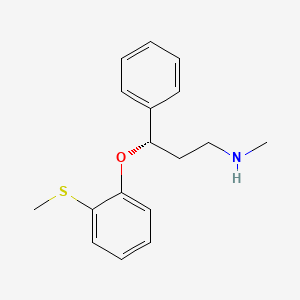
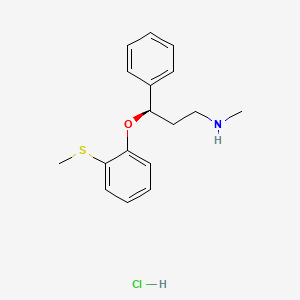
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1675687.png)
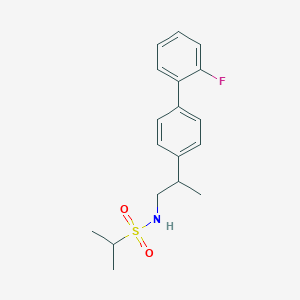
![N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide](/img/structure/B1675693.png)

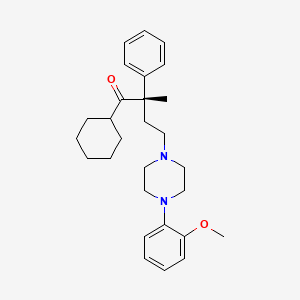
![(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride](/img/structure/B1675696.png)
